1,2-Dichloro-4-(difluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREIQWZRXXJZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283234 | |
| Record name | 1,2-Dichloro-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52126-13-3 | |
| Record name | 1,2-Dichloro-4-(difluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52126-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1,2 Dichloro 4 Difluoromethyl Benzene
Electronic Effects of Dichloro and Difluoromethyl Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 1,2-dichloro-4-(difluoromethyl)benzene is substantially reduced compared to unsubstituted benzene due to the potent electron-withdrawing nature of the attached groups. Both chlorine atoms and the difluoromethyl group pull electron density away from the aromatic system, a phenomenon known as deactivation. lumenlearning.com This deactivation arises from two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (+M or +R).
Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of the substituent atoms.
Dichloro Substituents: Chlorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect removes electron density from the carbon atom to which it is attached and, to a lesser extent, from other carbons in the ring. lumenlearning.comwikipedia.org
Difluoromethyl Group (-CHF₂): The presence of two highly electronegative fluorine atoms makes the difluoromethyl group a very powerful electron-withdrawing substituent through the inductive effect (-I). wikipedia.orgyoutube.com Its deactivating influence via induction is stronger than that of a single chlorine atom.
Resonance Effect (+M): This effect involves the donation of electron density into the pi (π) system of the aromatic ring through the delocalization of lone pair electrons.
Dichloro Substituents: Each chlorine atom possesses lone pairs of electrons that can be donated into the benzene ring, creating a partial positive charge on the chlorine and increasing electron density at the ortho and para positions. wikipedia.org This is a +M effect. However, for halogens, the strong -I effect generally outweighs the weaker +M effect, resulting in net deactivation of the ring. wikipedia.org
Difluoromethyl Group (-CHF₂): This group has no lone pairs available for donation into the ring and therefore does not exert a resonance-donating effect. wikipedia.org
The combination of these effects renders the aromatic ring in this compound significantly electron-deficient. This pronounced lack of electron density makes the compound much less reactive towards electrophiles compared to benzene. lumenlearning.comindustrialchemicals.gov.au Conversely, this electron deficiency enhances the ring's susceptibility to attack by nucleophiles.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |
| Chloro (-Cl) | Strongly withdrawing | Weakly donating | Deactivating; Ortho, Para-directing |
| Difluoromethyl (-CHF₂) | Very strongly withdrawing | None | Strongly deactivating; Meta-directing |
Electrophilic Aromatic Substitution Pathways of this compound
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene, but for this compound, this reaction is significantly hindered. The strong deactivation of the ring by the three electron-withdrawing groups requires harsh reaction conditions and results in slow reaction rates. lumenlearning.com
The position of an incoming electrophile is determined by the directing effects of the existing substituents. These effects are a consequence of how well each substituent stabilizes the positively charged intermediate (sigma complex) formed during the reaction. fiveable.me
Chloro groups (-Cl): As ortho, para-directors, they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org
Difluoromethyl group (-CHF₂): As a meta-director, it directs incoming electrophiles to the meta positions. wikipedia.org
In this compound, there are three available positions for substitution: C3, C5, and C6.
Attack at C3: This position is ortho to the C2-Cl and meta to the C1-Cl and C4-CHF₂. The directing effect of the C2-Cl group would favor this position.
Attack at C5: This position is para to the C2-Cl, meta to the C1-Cl, and ortho to the C4-CHF₂. The strong para-directing effect of the C2-Cl would favor this position.
Attack at C6: This position is ortho to the C1-Cl and meta to the C4-CHF₂ and C2-Cl. Both the C1-Cl (ortho) and C4-CHF₂ (meta) groups direct to this position.
The mechanism of electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.commsu.edu
Formation of the Sigma Complex: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.commsu.edu
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com
The stability of the sigma complex is crucial in determining the reaction's regioselectivity. libretexts.org For this compound, the positive charge of the intermediate is inherently destabilized by the three electron-withdrawing groups. fiveable.me The substitution occurs at the position where the resulting sigma complex is least destabilized. Attack at the ortho or para positions relative to the chlorine atoms allows for a resonance structure where the positive charge is adjacent to the chlorine. Although chlorine is electron-withdrawing, its lone pairs can provide some resonance stabilization to an adjacent carbocation, an effect not possible when the attack is meta to the halogen. This stabilization, however minimal, makes the transition states for ortho/para attack lower in energy compared to meta attack relative to the halogens.
Nucleophilic Aromatic Substitution Pathways of this compound
The highly electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). libretexts.org In this type of reaction, a nucleophile displaces a leaving group (in this case, a chloride ion) on the aromatic ring. wikipedia.org
Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com For this stabilization to be most effective, the electron-withdrawing group must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the substituent via resonance. libretexts.org
In this compound:
The chlorine at C1 has a chloro group ortho to it (at C2) and the difluoromethyl group para to it (at C4).
The chlorine at C2 has a chloro group ortho to it (at C1) and the difluoromethyl group meta to it (at C4).
Both the ortho-chloro and the para-difluoromethyl groups can effectively stabilize the negative charge of the intermediate when the nucleophile attacks C1. The difluoromethyl group at the para position is particularly effective at withdrawing electron density and stabilizing the carbanionic intermediate. Therefore, the chlorine atom at the C1 position is the most activated site for nucleophilic attack and displacement .
Two primary mechanisms can be considered for nucleophilic aromatic substitution on aryl halides: the SₙAr (addition-elimination) mechanism and the benzyne (B1209423) (elimination-addition) mechanism.
SₙAr Mechanism: This is the most probable pathway for this compound. The mechanism involves two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (C1), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq The strong electron-withdrawing effects of the C2-chloro and C4-difluoromethyl groups stabilize this intermediate. This is the rate-determining step. uomustansiriyah.edu.iq
Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored. wikipedia.orguomustansiriyah.edu.iq
Aryne Mechanism: This mechanism requires very strong basic conditions (e.g., NaNH₂) and proceeds through a highly reactive benzyne intermediate. byjus.comtcichemicals.com It involves the elimination of a proton and a leaving group from adjacent carbons. uomustansiriyah.edu.iq In this compound, a strong base could potentially abstract the proton at C3, followed by the elimination of the C2-chloride to form a dichlorodifluoromethyl-substituted benzyne. However, given the presence of powerful activating groups that strongly favor the SₙAr pathway, the benzyne mechanism is considered much less likely under typical nucleophilic substitution conditions. libretexts.org The SₙAr pathway provides a lower energy route for substitution.
| Mechanism | Key Features | Applicability to this compound |
| SₙAr (Addition-Elimination) | Requires electron-withdrawing groups ortho/para to leaving group; Forms a stable Meisenheimer intermediate. | Highly Favorable. The C1-Cl is activated by both an ortho-Cl and a para-CHF₂ group. |
| Aryne (Elimination-Addition) | Requires a very strong base; No need for activating groups; Proceeds via a benzyne intermediate. | Unlikely. The SₙAr pathway is strongly favored electronically. Would require exceptionally strong basic conditions. |
Chemical Transformations of the Difluoromethyl Moiety
The difluoromethyl (-CHF₂) group, while relatively stable, can undergo chemical transformations under specific conditions, primarily involving the benzylic C-H bond and the carbon-fluorine bonds. These reactions are typically more demanding than transformations of a simple methyl or methylene (B1212753) group due to the presence of the electron-withdrawing fluorine atoms.
Hydrolysis to Aldehyde: The difluoromethyl group can be considered a masked aldehyde functionality. Under acidic conditions, it is susceptible to hydrolysis to yield the corresponding benzaldehyde. The reaction is believed to proceed via protonation of a fluorine atom, followed by nucleophilic attack by water. Subsequent elimination of two molecules of hydrogen fluoride (B91410) (HF) results in the formation of a carbonyl group. This transformation converts this compound into 3,4-dichlorobenzaldehyde (B146584).
Oxidation to Carboxylic Acid: The benzylic hydrogen in the difluoromethyl group makes it susceptible to oxidation, converting it into a carboxylic acid group. This transformation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), often under heating and acidic or alkaline conditions. quora.comsavemyexams.comyoutube.com The reaction proceeds by oxidizing the entire side chain to a carboxyl group, yielding 3,4-dichlorobenzoic acid. The initial product in an alkaline permanganate oxidation is the potassium salt of the benzoic acid, which is then protonated by adding a strong acid in a separate workup step. savemyexams.com
Table 1: Potential Transformations of the Difluoromethyl Group
| Transformation | Product | Typical Reagents | Conditions |
| Hydrolysis | 3,4-Dichlorobenzaldehyde | H₂SO₄ / H₂O | Heat |
| Oxidation | 3,4-Dichlorobenzoic acid | 1. KMnO₄, NaOH, H₂O2. H₃O⁺ | 1. Heat (Reflux)2. Acidification |
Chemical Transformations of the Aryl Halide Functionalities
The two chlorine atoms on the benzene ring are subject to a variety of reactions common to aryl halides, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction. The reactivity of the two chlorine atoms is not identical due to the electronic influence of the para-positioned difluoromethyl group. The -CHF₂ group acts as a moderate electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the para position.
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is a key reaction for aryl halides bearing electron-withdrawing groups. researchgate.net The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netnih.gov
In this compound, the C1-Cl is para to the electron-withdrawing -CHF₂ group, while the C2-Cl is in the meta position. This positioning makes the C1 carbon significantly more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate through resonance. Consequently, nucleophilic attack occurs preferentially at the C1 position. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can displace the chloride at this position. The reaction at the C2 position is far less favorable as the stabilizing effect of the -CHF₂ group does not extend to the meta position. uky.edu
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution
| Position | Substituent | Position Relative to -CHF₂ | Reactivity towards SₙAr | Reason |
| C1 | -Cl | para | High | The negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing -CHF₂ group through resonance. |
| C2 | -Cl | meta | Low | The electron-withdrawing effect of the -CHF₂ group provides no resonance stabilization for an intermediate formed at this position. |
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms of this compound can serve as coupling partners in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The differential reactivity of the two chlorine atoms can potentially allow for selective or sequential couplings. The C1-Cl bond is more susceptible to oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the para-difluoromethyl group. By carefully controlling reaction conditions (e.g., temperature, catalyst loading, reaction time), it is possible to achieve mono-arylation at the C1 position, leaving the C2-Cl intact for a subsequent, different coupling reaction.
Reduction (Dehalogenation): The aryl chloride bonds can be reduced to carbon-hydrogen bonds, a process known as hydrodechlorination. This is typically achieved through catalytic hydrogenation. Common methods involve using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or using bimetallic systems like palladium on iron (Pd/Fe). nih.govresearchgate.netresearchgate.net The reaction can proceed stepwise, with this compound being reduced first to a monochlorinated derivative and subsequently to (difluoromethyl)benzene (B1298653). The relative rates of reduction for the two chlorine atoms can be influenced by steric and electronic factors, though complete reduction to remove both halogens is common under forcing conditions.
Table 3: Typical Conditions for Aryl Halide Transformations
| Reaction Type | Reagents/Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Aryl amine derivative |
| Reduction | H₂, Pd/C | Dehalogenated arene |
| Reduction | Pd/Fe, H₂O | Dehalogenated arene |
Computational and Theoretical Investigations of 1,2 Dichloro 4 Difluoromethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 1,2-Dichloro-4-(difluoromethyl)benzene. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity.
The presence of two chlorine atoms and a difluoromethyl group on the benzene (B151609) ring significantly modulates its electronic properties. Both chlorine and the difluoromethyl group are electron-withdrawing, which reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds
| Property | Predicted Value Range | Influence of Substituents |
| HOMO Energy | -8.0 to -9.5 eV | Lowered by Cl and CHF₂ groups |
| LUMO Energy | -0.5 to -1.5 eV | Lowered by Cl and CHF₂ groups |
| HOMO-LUMO Gap | 7.5 to 8.0 eV | Generally large, indicating high stability |
| Dipole Moment | 2.0 to 3.0 D | Significant due to the polar C-Cl and C-F bonds |
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. For this compound, the MEP would likely show regions of negative potential around the chlorine and fluorine atoms, indicating their electronegativity and propensity to engage in interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the benzene ring would exhibit positive potential.
Molecular Modeling and Conformational Analysis of Halogenated Difluoromethylbenzenes
The conformational preferences of molecules are critical to understanding their interactions and reactivity. For this compound, the primary conformational flexibility arises from the rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring.
Molecular modeling studies on similar difluoromethylated aromatic compounds can provide insights into the rotational barriers and stable conformations of the -CHF₂ group. The rotation of this group is influenced by steric and electronic interactions with the adjacent chlorine atom and the aromatic ring.
In difluoroacetamide oligomers, computational studies have shown that the conformational preference of the difluoromethyl group is governed by dipole stabilization. nih.gov For this compound, it is expected that the C-H bond of the difluoromethyl group will have preferred orientations relative to the plane of the benzene ring to minimize steric hindrance and optimize electrostatic interactions.
Computational searches for low-energy conformers would likely reveal that the most stable conformation places the hydrogen atom of the difluoromethyl group in a staggered arrangement relative to the ortho-chlorine atom. The energy barrier for rotation of the difluoromethyl group is expected to be relatively low, allowing for facile interconversion between different rotamers at room temperature.
Table 2: Estimated Conformational Properties of the Difluoromethyl Group in this compound
| Conformational Parameter | Estimated Value | Notes |
| Rotational Barrier of -CHF₂ | 2 - 5 kcal/mol | Influenced by steric repulsion with the ortho-chlorine |
| Preferred Dihedral Angle (H-C-C-C) | ~60° or 180° | Staggered conformations are generally favored |
| Population of Major Conformer at 298 K | > 90% | A single low-energy conformation is likely to dominate |
Note: These estimations are based on analogous systems and general principles of conformational analysis.
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. stanford.edu For this compound, several types of reactions can be computationally explored.
One important class of reactions for halogenated aromatic compounds is nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the chlorine and difluoromethyl substituents, the benzene ring is activated towards attack by nucleophiles. Computational studies can model the reaction pathway of, for example, the displacement of one of the chlorine atoms by a nucleophile. Such studies would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it. The calculations would likely show that the chlorine atom at position 2, which is ortho to the other chlorine and meta to the difluoromethyl group, is the most likely to be substituted.
Another area of interest is the transformation of the difluoromethyl group. For instance, computational studies could explore the mechanism of C-H bond activation or further fluorination of the -CHF₂ group. These studies would provide valuable information on the reaction energetics and the structure of key intermediates and transition states.
DFT calculations are also employed to study radical reactions involving halogenated benzenes. researchgate.netnih.gov For instance, the reaction of this compound with hydroxyl radicals in the atmosphere could be modeled to understand its environmental fate. These calculations would help identify the most likely sites of radical attack and the subsequent reaction pathways.
Structure-Reactivity Relationship Studies through Theoretical Approaches
Theoretical approaches can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) by correlating computed molecular descriptors with experimentally observed properties. For a series of related halogenated difluoromethylbenzenes, computational chemistry can be used to understand how variations in the substitution pattern affect their reactivity and other properties.
For instance, by systematically varying the position and number of chlorine atoms on the difluoromethylbenzene core, one could computationally study the effect on properties such as the HOMO-LUMO gap, dipole moment, and reaction barriers for a model reaction. The introduction of fluorine into bioactive molecules has been shown to significantly impact their properties, and computational studies can help rationalize these effects. nih.govnih.gov
Table 3: Theoretical Descriptors for Structure-Reactivity Studies of Halogenated Difluoromethylbenzenes
| Descriptor | Definition | Relevance to Reactivity |
| HOMO/LUMO Energies | Energies of the frontier molecular orbitals | Govern electron-donating/accepting ability and reactivity in redox reactions |
| Mulliken Atomic Charges | Partitioning of electron density among atoms | Indicate sites susceptible to nucleophilic or electrophilic attack |
| Fukui Functions | Change in electron density upon addition/removal of an electron | Predict local reactivity and regioselectivity |
| Bond Dissociation Energies | Energy required to homolytically cleave a bond | Indicate the likelihood of radical formation |
By calculating these and other descriptors for a series of molecules, it is possible to build theoretical models that predict their reactivity. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. Similarly, calculated bond dissociation energies for the C-Cl bonds could be correlated with the ease of their reductive dehalogenation. These theoretical studies provide a rational basis for the design of new molecules with desired properties.
Spectroscopic and Advanced Analytical Characterization of 1,2 Dichloro 4 Difluoromethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2-Dichloro-4-(difluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its unique structure.
¹H NMR: The proton NMR spectrum is expected to reveal the environment of the hydrogen atoms. The difluoromethyl group (-CHF₂) contains one proton, which would appear as a triplet due to coupling with the two adjacent fluorine atoms (according to the n+1 rule for I=1/2 nuclei). The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to their distinct electronic environments, they would likely appear as a doublet, a doublet of doublets, and a singlet or narrow doublet, with coupling constants typical for ortho and meta relationships.
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, as they are all chemically non-equivalent. The difluoromethyl carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift would be significantly influenced by the attached fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environment. It is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms coupling with the single proton of the difluoromethyl group.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 6.5 - 7.0 | Triplet (t) | JH-F ≈ 50-60 Hz | -CH F₂ |
| ¹H | 7.4 - 7.8 | Multiplets (m) | JH-H ≈ 2-8 Hz | Ar-H |
| ¹³C | 110 - 120 | Triplet (t) | ¹JC-F ≈ 230-250 Hz | -C HF₂ |
| ¹³C | 125 - 140 | Singlets/Doublets (s/d) | JC-F may be observed | Ar-C |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₄Cl₂F₂.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak cluster (M⁺). This cluster would be characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, corresponding to the elemental formula C₇H₄Cl₂F₂.
Common fragmentation pathways would likely involve the loss of chlorine or fluorine atoms and the cleavage of the difluoromethyl group.
Predicted Mass Spectrometry Data
| m/z Value (relative) | Ion Identity | Description |
|---|---|---|
| 196/198/200 | [C₇H₄Cl₂F₂]⁺ | Molecular ion peak cluster (M⁺) |
| 161/163 | [M - Cl]⁺ | Loss of a chlorine atom |
| 145 | [M - CHF₂]⁺ | Loss of the difluoromethyl group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be dominated by absorptions characteristic of the substituted benzene ring and the C-H, C-F, and C-Cl bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly conjugated systems like the benzene ring. The substitution pattern on the benzene ring influences the position (λmax) and intensity of the absorption bands. Aromatic compounds typically show characteristic absorptions between 200 and 300 nm.
Predicted Vibrational and Electronic Spectroscopy Data
| Spectroscopy Type | Predicted Absorption Range | Bond/Functional Group Assignment |
|---|---|---|
| Infrared (IR) | 3050-3100 cm⁻¹ | Aromatic C-H stretch |
| Infrared (IR) | 2980-3020 cm⁻¹ | Aliphatic C-H stretch in -CHF₂ |
| Infrared (IR) | 1450-1600 cm⁻¹ | Aromatic C=C ring stretches |
| Infrared (IR) | 1000-1150 cm⁻¹ | Strong C-F stretches |
| Infrared (IR) | 700-850 cm⁻¹ | C-Cl stretches |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This analysis provides unambiguous confirmation of molecular structure, bond lengths, bond angles, and intermolecular interactions.
To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. As of this writing, there is no publicly available crystal structure in crystallographic databases for this compound. If a suitable crystal were obtained, the analysis would yield a detailed structural model, confirming the substitution pattern on the benzene ring and the geometry of the difluoromethyl group.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the compound from impurities, assessing its purity, and performing quantitative analysis.
GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method would be used to determine the purity of a sample and to identify any synthesis-related impurities or degradation products by comparing their mass spectra to known databases. The retention time under specific GC conditions (e.g., column type, temperature program) would serve as a key identifier for the target compound.
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment and quantification. For a relatively nonpolar compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's retention time would be highly reproducible under defined conditions (column, mobile phase composition, flow rate, and temperature), allowing for its reliable identification and quantification, often using a UV detector set to one of the compound's absorption maxima (λmax).
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| 3,4-Dichlorobenzaldehyde (B146584) |
Applications of 1,2 Dichloro 4 Difluoromethyl Benzene As a Versatile Chemical Intermediate
Role in Pharmaceutical Synthesis and Drug Discovery Efforts
In the realm of pharmaceutical sciences, 1,2-dichloro-4-(difluoromethyl)benzene is a valuable building block for the development of new therapeutic agents. The dichlorinated phenyl moiety provides a scaffold that can be further modified through various cross-coupling reactions, while the difluoromethyl group is a key pharmacophore in modern drug design.
Research in drug discovery has shown that the incorporation of a difluoromethyl group can significantly enhance the biological activity of a molecule. This group can act as a bioisostere for hydroxyl, thiol, or amino groups, leading to improved efficacy and selectivity of drug candidates. While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds, including kinase inhibitors and antiviral agents. nih.govnih.goved.ac.uknih.gov
For instance, kinase inhibitors, a crucial class of anticancer drugs, often feature substituted aromatic rings. nih.goved.ac.uk The dichlorophenyl portion of this compound can serve as a precursor to more complex substituted phenyl rings found in these inhibitors. Similarly, certain antiviral compounds, particularly those targeting human cytomegalovirus (HCMV), incorporate dichlorinated benzimidazole (B57391) scaffolds, which could potentially be synthesized from precursors derived from this compound. nih.gov
Table 1: Potential Pharmaceutical Applications of this compound Derivatives
| Therapeutic Area | Target Class | Rationale for Use |
|---|---|---|
| Oncology | Kinase Inhibitors | The dichlorinated phenyl scaffold is a common feature in many kinase inhibitors. The difluoromethyl group can enhance binding affinity and metabolic stability. |
| Virology | Antiviral Agents | Precursor for dichlorinated heterocyclic systems, such as benzimidazoles, which have shown activity against viruses like HCMV. |
| Drug Discovery | Lead Optimization | The difluoromethyl group serves as a valuable bioisostere to improve the pharmacokinetic and pharmacodynamic properties of lead compounds. |
Utility in Agrochemical Development, Including Herbicides and Pesticides
The agrochemical industry relies heavily on fluorinated organic compounds to develop effective and selective crop protection agents. The difluoromethyl group is a key component in many modern fungicides and insecticides due to its positive impact on their biological activity and metabolic stability. scielo.org.mxnih.govnih.govmdpi.com
This compound serves as a valuable intermediate for the synthesis of a variety of agrochemicals. The chlorine atoms on the benzene (B151609) ring can be substituted to introduce other functional groups, allowing for the creation of a diverse range of active ingredients. For example, related dichlorinated and trifluoromethylated benzene derivatives are used as starting materials in the synthesis of fungicides that inhibit fungal growth and insecticides that control pest populations. scielo.org.mxmdpi.com
While specific commercial agrochemicals synthesized directly from this compound are not widely publicized, the structural elements of this compound are prevalent in patented and developmental agrochemicals. Its role as a precursor allows for the construction of complex molecules with enhanced efficacy and desirable environmental profiles.
Table 2: Potential Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Mode of Action | Role of the Intermediate |
|---|---|---|
| Fungicides | Inhibition of fungal cellular processes | Precursor to active ingredients containing a dichlorophenyl and difluoromethyl moiety, which can enhance fungicidal activity. |
| Insecticides | Disruption of insect nervous system or development | Building block for insecticides where the specific substitution pattern contributes to target specificity and potency. |
| Herbicides | Inhibition of plant growth | Starting material for herbicides that require a substituted aromatic core for their mode of action. |
Synthesis of Specialty Chemicals and Advanced Functional Materials
The unique combination of chlorine and difluoromethyl substituents makes this compound a valuable precursor for the synthesis of specialty chemicals and advanced functional materials. The reactivity of the chloro groups allows for its incorporation into polymeric structures, leading to materials with tailored properties.
One significant application is in the synthesis of fluoropolymers. calameo.comscholaris.caresearchgate.net Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. By undergoing polycondensation reactions, this compound can be used as a monomer to create novel fluorinated polymers. researchgate.net For instance, related compounds like p-bis-(chlorodifluoromethyl)benzene are used to synthesize fluoropolymers with excellent thermal and solubility properties. researchgate.net
Furthermore, this compound can be a precursor to materials with valuable dielectric properties. For example, the related compound 1,4-bis-(difluoromethyl)benzene is a precursor to octafluoro- scielo.org.mxscielo.org.mxparacyclophane, which is polymerized to form films with excellent dielectric properties for use in electronics. This suggests that derivatives of this compound could find similar applications in the electronics industry.
Table 3: Applications in Specialty Chemicals and Materials Science
| Material Type | Key Properties | Synthetic Utility of the Intermediate |
|---|---|---|
| Fluoropolymers | Thermal stability, chemical resistance, low surface energy | Can act as a monomer in polycondensation reactions to form novel fluorinated polymers. |
| Dielectric Materials | Low dielectric constant, high electrical resistance | Precursor to monomers that can be polymerized into thin films for electronic applications. |
| Specialty Aromatic Compounds | Unique electronic and physical properties | A building block for the synthesis of complex aromatic molecules with specific functionalities. |
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-dichloro-4-(difluoromethyl)benzene, and how can reaction yields be improved?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 1-iodo-3,4-dichlorobenzene can react with a boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C. Yields (~65%) can be enhanced by optimizing stoichiometry (e.g., 1.1:1 molar ratio of boronic acid to aryl halide) and using degassed solvents to prevent catalyst oxidation . Purification via flash chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
| Reagent | Role | Conditions |
|---|---|---|
| 1-Iodo-3,4-dichlorobenzene | Aryl halide substrate | 80–90°C, 12–24 hours |
| Boronic acid | Coupling partner | 1.1:1 molar ratio to aryl halide |
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| Na₂CO₃ | Base | Aqueous phase |
Q. How should researchers characterize this compound, and what analytical discrepancies might arise?
- Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy for structural validation. Key NMR signals include:
- Aromatic protons: δ 7.4–8.4 ppm (split due to chlorine and fluorine substituents) .
- Difluoromethyl (-CF₂H) group: δ ~5.8–6.2 ppm (¹H, triplet) and δ ~110–120 ppm (¹⁹F NMR) .
IR stretches at ~1620–1630 cm⁻¹ (C=C aromatic) and ~1100 cm⁻¹ (C-F) are expected. Discrepancies in integration ratios (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in dichloromethane, chloroform, and THF; poorly soluble in water. Solubility can be tested via saturation experiments (e.g., incremental solvent addition until precipitation).
- Stability : Stable at room temperature in inert atmospheres. Decomposition risks arise under strong acids/bases or prolonged UV exposure. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₂H group exerts strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring. This can accelerate oxidative addition in palladium-catalyzed reactions but may also promote side reactions (e.g., protodehalogenation). Computational studies (DFT) comparing charge distribution in fluorinated vs. non-fluorinated analogs are recommended. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions .
Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : If conflicting bioactivity results arise (e.g., receptor binding assays), systematically evaluate:
Q. How can computational modeling predict the environmental fate or toxicity of this compound?
- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate logP (lipophilicity) and biodegradation potential. Use software like EPI Suite or TEST (Toxicity Estimation Software Tool) to predict ecotoxicity endpoints (e.g., LC50 for fish). Validate predictions with experimental data from OECD 301/302 biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
